molecular formula C16H17NO B11176124 N-(3,5-dimethylphenyl)-2-methylbenzamide

N-(3,5-dimethylphenyl)-2-methylbenzamide

Cat. No.: B11176124
M. Wt: 239.31 g/mol
InChI Key: FSFQNORFDSVREA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-methylbenzamide is an organic compound with the molecular formula C 16 H 17 NO. It serves as a valuable reference standard in crystallography and materials science research. Structural analysis reveals that in its crystalline form, the amide group is twisted out of the planes of the 2-methylphenyl and 3,5-dimethylphenyl rings by 41.8° and 29.0°, respectively . The dihedral angle between the two aromatic rings is 69.5° . In the crystal lattice, molecules are connected into continuous C(4) chains along the c-axis via intermolecular N—H···O hydrogen bonds . This compound is part of a family of benzanilides studied to understand the effect of substituents on molecular conformation and crystal packing . It is provided for research purposes, such as the study of hydrogen-bonding patterns and supramolecular assembly in the solid state. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-8-12(2)10-14(9-11)17-16(18)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H,17,18)

InChI Key

FSFQNORFDSVREA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 3,5 Dimethylphenyl 2 Methylbenzamide

Established Synthetic Pathways and Reaction Schemes

The construction of N-(3,5-dimethylphenyl)-2-methylbenzamide relies on fundamental amide bond-forming reactions. The primary disconnection in retrosynthetic analysis is at the amide C-N bond, leading to two key precursors: a 2-methylbenzoyl derivative and 3,5-dimethylaniline (B87155).

Core Benzamide (B126) Moiety Formation

The most prevalent method for forming the central benzamide linkage is through the acylation of an amine. iitk.ac.inlscollege.ac.in This can be achieved via several reliable pathways:

Reaction of Acyl Chlorides with Amines (Schotten-Baumann Reaction): A classic and widely used method involves the reaction of 2-methylbenzoyl chloride with 3,5-dimethylaniline. wikipedia.org This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. iitk.ac.inwikipedia.org The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane (B109758), is common under Schotten-Baumann conditions. lscollege.ac.inwikipedia.org The base resides in the aqueous phase, while the reactants and product remain in the organic phase. lscollege.ac.inwikipedia.org This nucleophilic acyl substitution proceeds through a tetrahedral intermediate to form the desired amide. jk-sci.comchemistry-reaction.com

Direct Amide Coupling (Amidation): An alternative approach involves the direct condensation of 2-methylbenzoic acid and 3,5-dimethylaniline. This transformation requires the use of a coupling reagent to activate the carboxylic acid. luxembourg-bio.comresearchgate.net A vast array of such reagents has been developed, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP). luxembourg-bio.com The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester, which is then readily attacked by the amine nucleophile. luxembourg-bio.com

General synthetic routes for the formation of the core benzamide moiety of this compound. Route A shows the Schotten-Baumann reaction between 2-methylbenzoyl chloride and 3,5-dimethylaniline. Route B depicts the direct amide coupling of 2-methylbenzoic acid and 3,5-dimethylaniline using a coupling reagent.
Figure 1: General synthetic routes for the formation of the core benzamide moiety. Route A: Schotten-Baumann reaction. Route B: Direct amide coupling.

Introduction of Phenyl and Alkyl Substituents

The specific substitution pattern of this compound is dictated by the choice of commercially available starting materials. The synthesis strategically begins with precursors that already contain the required methyl groups on the aromatic rings.

2-Methylbenzoyl Moiety: This part of the molecule is sourced from 2-methylbenzoic acid or its more reactive derivative, 2-methylbenzoyl chloride.

N-(3,5-dimethylphenyl) Moiety: This component is introduced using 3,5-dimethylaniline (3,5-xylidine).

The convergence of these two building blocks through the amide bond-forming reactions described previously directly yields the target compound with the desired phenyl and alkyl substituents in place.

Derivatization Strategies for Analogues

The core structure of this compound serves as a scaffold that can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov

Varying the Aniline (B41778) Component: A wide range of substituted anilines can be used in place of 3,5-dimethylaniline. This allows for the exploration of electronic and steric effects on the N-phenyl ring.

Varying the Benzoic Acid Component: Similarly, different substituted benzoic acids or benzoyl chlorides can be employed to probe the importance of the substitution pattern on the benzoyl moiety.

Functional Group Interconversion: Further derivatization can be achieved by performing chemical transformations on a pre-formed benzamide scaffold, provided it contains suitable functional groups. For instance, if the aromatic rings contained ester or nitro groups, these could be hydrolyzed/reduced to generate further diversity. While the parent compound lacks reactive handles, analogues could be designed to incorporate them for subsequent reactions.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of N-aryl benzamides is crucial for maximizing yield and purity while minimizing reaction time and side products. Key parameters that are typically fine-tuned include the choice of reagents, solvent, temperature, and reaction time.

For the Schotten-Baumann approach, optimization may involve screening different organic and inorganic bases. jk-sci.com In direct amidation reactions, the selection of the coupling reagent and any additives (like 1-hydroxybenzotriazole (B26582), HOBt) is critical, as their effectiveness can be highly substrate-dependent. luxembourg-bio.com Solvent choice is also important; while dipolar aprotic solvents like DMF and DMAc are common, there is a push towards greener solvent systems, including aqueous media for certain coupling reagents. luxembourg-bio.com

Below is an interactive table summarizing key variables in benzamide synthesis and their potential impact on the reaction outcome.

VariableOptionsPotential Impact on Yield and Purity
Reaction Type Acyl Chloride vs. Direct CouplingAcyl chlorides are more reactive but may be less stable. Direct coupling offers broader functional group tolerance but requires stoichiometric activators.
Base (for Acyl Chloride) Pyridine, Triethylamine (B128534), NaOH, KOHBase strength and solubility affect reaction rate and neutralization efficiency. Organic bases can also act as catalysts.
Coupling Reagent Carbodiimides (DCC, EDC), Phosphonium (PyBOP), Uronium (HATU)Reagents vary in reactivity, cost, and the solubility of their byproducts. Some are better for sterically hindered substrates.
Solvent Dichloromethane, THF, DMF, AcetonitrileSolvent polarity can influence reactant solubility and reaction rates. Aprotic solvents are common to avoid hydrolysis of intermediates.
Temperature 0 °C to refluxHigher temperatures can increase reaction rates but may also promote side reactions or degradation. Initial cooling is often required for highly exothermic reactions.

Advanced Purification Techniques in Synthetic Chemistry

After the synthesis, purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. For solid compounds like this compound, several techniques are standard.

Recrystallization: This is a powerful method for purifying crystalline solids. mt.com The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. mt.com Upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. mt.com The choice of solvent is critical and is often determined empirically.

Flash Column Chromatography: This is a highly versatile and widely used preparative technique for purifying organic compounds. orgsyn.orgrochester.edu The crude mixture is loaded onto a column of a stationary phase, typically silica (B1680970) gel, and a solvent (eluent) is pushed through the column under pressure. rochester.edu Separation is achieved based on the differential partitioning of the components between the stationary and mobile phases. rochester.edu For N-aryl benzamides, which are moderately polar, common eluent systems include mixtures of hexanes and ethyl acetate. biotage.com For basic amine-containing analogues, adding a small amount of a competing amine like triethylamine to the eluent can prevent peak tailing and improve separation. biotage.com

The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Molecular Structure and Conformational Analysis of N 3,5 Dimethylphenyl 2 Methylbenzamide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has provided a definitive determination of the solid-state molecular structure of N-(3,5-dimethylphenyl)-2-methylbenzamide, revealing key details about its conformation and the arrangement of molecules within the crystal lattice.

Molecular Conformation and Torsion/Dihedral Angles

The molecular structure of this compound is not planar. The amide group is significantly twisted out of the planes of the two aromatic rings. Specifically, the amide group forms a twist angle of 41.8(2)° with the plane of the 2-methylphenyl ring and 29.0(2)° with the plane of the 3,5-dimethylphenyl ring. nih.gov This twisted conformation is a result of steric hindrance between the substituents on the aromatic rings and the amide linkage.

ParameterValue
Amide twist angle (relative to 2-methylphenyl ring)41.8(2)°
Amide twist angle (relative to 3,5-dimethylphenyl ring)29.0(2)°
Dihedral angle between aromatic rings69.5(1)°

Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

In the crystalline state, the molecules of this compound are organized through intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds are formed between the amide hydrogen of one molecule and the carbonyl oxygen of an adjacent molecule. nih.gov These hydrogen bonds connect the molecules into C(4) chains that propagate along the c-axis of the crystal. nih.gov This network of hydrogen bonds is a key factor in the stabilization of the crystal lattice.

Spectroscopic Characterization for Structural Elucidation (beyond synthesis context)

Spectroscopic techniques provide valuable information for the structural confirmation of this compound, complementing the data obtained from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. For this compound, the NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule. While a full, detailed assignment is not available in the cited literature, the presence of distinct aromatic and aliphatic signals would be expected, corresponding to the protons and carbons of the 2-methylphenyl and 3,5-dimethylphenyl rings, as well as the methyl and amide functionalities.

Infrared (IR) and Raman Spectroscopy

The Raman spectrum would also be expected to show characteristic bands for the aromatic rings and the amide group, often complementing the information obtained from the IR spectrum.

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound has not been found in the surveyed literature. In a mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₆H₁₇NO, approximate mass 239.31 g/mol ). The fragmentation pattern would likely involve cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the 2-methylbenzoyl and 3,5-dimethylphenyl moieties.

Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl 2 Methylbenzamide Analogues

Influence of Substituent Modifications on Biological Activity

Modifications to the substituents on both the 3,5-dimethylphenyl (aniline) ring and the 2-methylbenzoyl (benzoyl) ring of N-(3,5-dimethylphenyl)-2-methylbenzamide analogues have a profound impact on their biological activity. Research on various benzamide (B126) derivatives has demonstrated that the nature, position, and size of these substituents can significantly alter the compound's efficacy.

Systematic modifications of the benzamide scaffold have revealed several key trends. For instance, in a series of novel N-phenylbenzamide derivatives, the introduction of different substituents on the phenyl rings led to a range of insecticidal activities. Some compounds with specific substitutions exhibited potent activity against various pests, while others showed diminished or no activity. semanticscholar.org This highlights the sensitivity of the biological target to the specific chemical features of the molecule.

The following table summarizes the influence of various substituent modifications on the biological activity of N-phenylbenzamide analogues, providing insights into the SAR of this class of compounds.

Compound Series Substituent Modification Position of Modification Observed Effect on Biological Activity
N-phenylbenzamide derivativesIntroduction of trifluoromethylpyrimidine moietyVariedModerate to good antifungal and insecticidal activities observed. semanticscholar.org
Benzamides with pyridine-linked 1,2,4-oxadiazoleSubstitution on the aniline (B41778) ringVariedLess steric substitution on the aniline ring may lead to increased activity. nih.gov
2-Phenylpyridine derivatives with N-phenylbenzamide moietiesSubstitution on the N-phenylbenzamide moietyVariedCertain substitutions led to 100% inhibition against Mythimna separata. nih.gov
N, N′-substituted benzamide derivativesN, N'-disubstitutionN, N'Showed toxicity against Aulacaspis tubercularis nymphs. researchgate.net

These findings collectively suggest that the biological activity of this compound analogues can be finely tuned by strategic modifications of the substituents on the aromatic rings.

Steric Effects of the Methyl and Phenyl Groups

The steric properties of the methyl and phenyl groups in this compound analogues are critical determinants of their biological activity. Steric hindrance, which arises from the spatial arrangement of atoms, can influence how the molecule interacts with its biological target. taylorfrancis.com

The crystal structure of this compound reveals a specific three-dimensional conformation. The presence of the methyl group on the benzoyl ring and the two methyl groups on the aniline ring dictates the relative orientation of the two phenyl rings. This conformation is crucial for fitting into the binding site of the target receptor.

Studies on related benzamide derivatives have shown that the size and position of substituents can significantly impact efficacy. For example, it has been observed that less sterically hindered substitutions on the aniline ring may reduce the obstacles for the compound binding to its target receptor, thereby increasing activity. nih.gov Conversely, bulky substituents in critical positions can lead to a loss of activity due to steric clashes with the receptor.

The steric influence of substituents is a key consideration in quantitative structure-activity relationship (QSAR) models, where steric parameters are used to correlate the molecular structure with biological activity. taylorfrancis.com The optimal steric arrangement is one that maximizes the complementary fit between the ligand and its receptor, enhancing the biological response.

Electronic Effects of Substituents on Activity

Quantitative structure-activity relationship (QSAR) studies on substituted benzamides have demonstrated the importance of electronic parameters in modeling their antimicrobial activity. documentsdelivered.comnih.gov These studies often use descriptors such as the Hammett constant to quantify the electronic influence of substituents.

The introduction of electron-withdrawing groups, such as halogens or nitro groups, or electron-donating groups, like methyl or methoxy (B1213986) groups, can alter the electrostatic potential of the molecule. This, in turn, can affect hydrogen bonding and other non-covalent interactions with the active site of the target protein. For instance, in some series of N-phenylbenzamide derivatives, the presence of specific electron-withdrawing groups has been correlated with enhanced insecticidal activity. semanticscholar.org

The following table provides examples of how the electronic nature of substituents can influence the activity of benzamide analogues.

Substituent Electronic Effect General Impact on Activity (in specific series)
-F, -OCF3Electron-withdrawingHigher antifungal activity observed in some N-phenylbenzamide series. semanticscholar.org
-CH3Electron-donatingCan influence activity depending on position and steric factors. semanticscholar.org
-ClElectron-withdrawingOften associated with potent insecticidal activity in various benzamide series. nih.gov
-NO2Strong electron-withdrawingCan contribute to biological activity, but may also impact toxicity.

The interplay between electronic and steric effects is complex, and the optimal electronic profile for a given biological target must be determined through systematic SAR studies.

Role of Lipophilicity in Biological Interactions

Lipophilicity, often quantified by the partition coefficient (log P), is a crucial physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its interaction with the biological target. pg.edu.pl For this compound analogues to exert their biological effect, they must be able to traverse biological membranes to reach their site of action.

There is generally an optimal range of lipophilicity for biological activity. A compound that is too hydrophilic may not be able to cross lipid membranes, while a compound that is too lipophilic may be poorly soluble in aqueous media or may bind non-specifically to lipophilic macromolecules, leading to reduced bioavailability and potential toxicity.

In the context of insecticides, lipophilicity can influence the penetration of the compound through the insect's cuticle and its transport to the target site, such as the ryanodine (B192298) receptor. sci-hub.se QSAR studies on various classes of pesticides often include lipophilicity as a key parameter for modeling biological activity. ubaya.ac.id Therefore, optimizing the lipophilicity of this compound analogues through careful selection of substituents is a critical aspect of designing more effective and bioavailable compounds.

Computational Chemistry and Modeling Studies of N 3,5 Dimethylphenyl 2 Methylbenzamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. sciforum.net

For N-(3,5-dimethylphenyl)-2-methylbenzamide, a docking study would involve placing the molecule into the active site of a selected target protein. The process calculates the binding energy, with more negative values typically indicating a stronger, more stable interaction. The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not detailed in the provided results, the methodology can be illustrated. The crystal structure of the compound shows the presence of an N-H group and a carbonyl C=O group, which are capable of forming intermolecular N–H···O hydrogen bonds. nih.gov In a protein's active site, these groups would be prime candidates for forming hydrogen bonds with amino acid residues like aspartate, serine, or lysine. ubaya.ac.id The dimethylphenyl and methylphenyl rings would likely engage in hydrophobic or π-stacking interactions with nonpolar residues.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

Parameter Description Illustrative Value
Binding Energy The calculated free energy of binding between the ligand and the target protein. -8.5 kcal/mol
Interacting Residues Specific amino acids in the target's active site that form bonds with the ligand. Asp129, Phe210, Leu34
Hydrogen Bonds Key hydrogen bond interactions, including the atoms involved and the distance. N-H --- O (Asp129), 2.9 Å

| Hydrophobic Interactions | Nonpolar interactions contributing to binding stability. | Phenyl ring with Phe210 |

Note: The data in this table is illustrative of typical results from a molecular docking simulation and is not based on an actual study of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electrostatic potential, and vibrational frequencies. bsu.by

For this compound, DFT calculations could be performed starting from its known crystal structure geometry. nih.gov Such studies would yield valuable data on its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the electron density distribution, highlighting electron-rich regions (electronegative, susceptible to electrophilic attack) and electron-poor regions (electropositive, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group would be an area of high negative potential, while the amide hydrogen would be a region of positive potential.

| Mulliken Atomic Charges | The partial charge distributed on each atom, indicating local polarity and reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds based on their structural features, known as molecular descriptors. chalcogen.ro

Developing a QSAR model for this compound would require a dataset of structurally similar benzamide (B126) derivatives with experimentally measured biological activities (e.g., IC50 values). Molecular descriptors for each compound would be calculated, falling into categories such as:

Topological: Describing atomic connectivity.

Electronic: Describing charge distribution, dipole moment, etc.

Steric: Describing the size and shape of the molecule.

Hydrophobic: Describing lipophilicity (e.g., LogP).

A statistical method, such as multiple linear regression, is then used to build an equation correlating the descriptors with activity. The predictive power of the model is evaluated using statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). mdpi.com A robust model could then be used to predict the activity of this compound and guide the design of more potent analogs. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Binding

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides detailed information on the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a protein receptor. mdpi.com

For this compound, an MD simulation could be initiated using its experimentally determined crystal structure as a starting point. nih.gov The crystal structure reveals a specific solid-state conformation where the two aromatic rings are significantly twisted relative to each other. nih.gov An MD simulation in a solvent like water would reveal how this structure behaves in a more biologically relevant environment. It would show the fluctuations in key dihedral angles, demonstrating the molecule's accessible conformations and their relative stabilities. This information is critical for understanding how the molecule might adapt its shape upon binding to a target.

Table 3: Key Structural Parameters of this compound from Crystallographic Data nih.gov

Structural Parameter Description Value
Dihedral Angle (Ring-Ring) The angle between the planes of the 2-methylphenyl and 3,5-dimethylphenyl rings. 69.5 (1)°
Amide Twist (vs. 2-methylphenyl) The angle the amide group is twisted out of the plane of the 2-methylphenyl ring. 41.8 (2)°
Amide Twist (vs. 3,5-dimethylphenyl) The angle the amide group is twisted out of the plane of the 3,5-dimethylphenyl ring. 29.0 (2)°
Molecular Formula The chemical formula of the compound. C₁₆H₁₇NO

| Molecular Weight | The molar mass of the compound. | 239.31 g/mol |

Biological Evaluation and Mechanistic Insights Molecular and Cellular Level

Biological Target Identification and Validation

Direct experimental evidence identifying and validating the specific biological targets of N-(3,5-dimethylphenyl)-2-methylbenzamide is not currently available. The subsections below discuss studies on related benzamide (B126) compounds.

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against cyclooxygenase-II (COX-II), carbonic anhydrase, or topoisomerase I and II. Research on other benzamide derivatives has shown varied enzyme inhibitory profiles, but these cannot be directly extrapolated to the specific compound .

Specific receptor modulation studies for this compound have not been reported in the available scientific literature.

There is no information available in the scientific literature regarding the use of photoinduced labeling techniques to identify the specific cellular targets of this compound.

Cellular Pathway Modulation

While direct studies on this compound are lacking, research on structurally similar N-substituted benzamides, such as declopramide (B1670142) (3-chloroprocainamide), has revealed significant effects on cellular pathways, particularly those involved in apoptosis and inflammation.

Studies on N-substituted benzamides have demonstrated their capacity to induce apoptosis in various cell lines. The proposed mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. Key events in this pathway observed with related compounds include the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis.

For instance, the N-substituted benzamide declopramide has been shown to induce cytochrome c release and subsequent activation of caspase-9, an initiator caspase in the mitochondrial pathway. nih.gov The activation of caspase-9 leads to the activation of effector caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The induction of apoptosis by these benzamides can be inhibited by broad-spectrum caspase inhibitors like zVAD-fmk, confirming the central role of caspases in this process. nih.gov

While direct evidence for mitochondrial membrane depolarization by this compound is unavailable, the observed cytochrome c release with related compounds suggests an alteration in mitochondrial membrane integrity, a common consequence of depolarization.

Compound ClassObserved EffectBiochemical MarkerCell LineReference
N-substituted benzamides (e.g., declopramide)Apoptosis InductionCytochrome c release70Z/3 pre-B cells, HL-60 promyelocytic leukemia cells nih.gov
N-substituted benzamides (e.g., declopramide)Apoptosis InductionCaspase-9 activation70Z/3 pre-B cells, HL-60 promyelocytic leukemia cells nih.gov
N-substituted benzamides (e.g., declopramide)Inhibition of ApoptosisInhibition by pan-caspase inhibitor zVAD-fmk70Z/3 pre-B cells, HL-60 promyelocytic leukemia cells nih.gov

Certain N-substituted benzamides have been shown to interfere with key cell signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a crucial role in regulating inflammatory responses, cell survival, and proliferation. Studies have indicated that some N-substituted benzamides can inhibit the activation of NF-κB. nih.gov This inhibition is thought to occur through the prevention of the degradation of IκB proteins, which are inhibitory proteins that sequester NF-κB in the cytoplasm. By preventing IκB degradation, these compounds block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.

There is currently no specific data available on the effect of this compound on the mitogen-activated protein kinase (MAPK) pathways.

Compound ClassSignaling PathwayObserved EffectMechanismReference
N-substituted benzamides (e.g., declopramide)NF-κBInhibition of activationInhibition of IκB degradation nih.gov

DNA Intercalation Mechanisms

There is currently no available scientific literature that describes the DNA intercalation mechanisms of this compound. Studies have not yet been published that investigate the potential for this compound to insert itself between the base pairs of a DNA double helix, a mechanism of action for some cytotoxic and antimicrobial agents.

Inhibition of Cellular Growth or Viability in In Vitro Models (e.g., cancer cell lines)

Specific studies detailing the inhibition of cellular growth or viability of cancer cell lines by this compound have not been identified in a review of available research. While other benzamide derivatives have been investigated for their antiproliferative activities, data focusing solely on this particular compound is absent.

Disruption of Specific Cellular Processes (e.g., bacterial cell wall synthesis, metabolic pathways)

The scientific literature does not currently contain reports on the ability of this compound to disrupt specific cellular processes. There is no available information on its potential to interfere with critical functions such as bacterial cell wall synthesis or to inhibit key metabolic pathways in either prokaryotic or eukaryotic cells.

Proton Shuttling Mechanisms

Investigations into the potential proton shuttling mechanisms of this compound have not been reported. This mechanism, which involves the transport of protons across biological membranes, is a characteristic of certain antimicrobial agents that disrupt cellular pH homeostasis. However, no studies have been published to suggest this mode of action for the compound .

In Vitro Efficacy Studies and Assays

Comprehensive in vitro efficacy studies for this compound are not present in the current body of scientific literature. This includes a lack of data from cell-based assays and determinations of its antimicrobial potency.

Cell-Based Assays and IC50 Determinations

There are no published reports that provide IC50 (half-maximal inhibitory concentration) values for this compound from cell-based assays. Such data is crucial for quantifying the potency of a compound in inhibiting biological or biochemical functions. The table below is a template of how such data would be presented if it were available.

Interactive Data Table: IC50 Values for this compound in Various Cell Lines

Cell Line Cell Type IC50 (µM) Reference
Data Not Available - - -
Data Not Available - - -

Currently, no data is available for this table.

Antimicrobial Spectrum and Potency

The antimicrobial spectrum and potency of this compound have not been characterized in the available scientific literature. There are no reports detailing its activity against a range of microorganisms, including bacteria and fungi. The table below is a template of how such data would be presented if it were available.

Interactive Data Table: Antimicrobial Spectrum of this compound

Microorganism Type Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Data Not Available - - -
Data Not Available - - -

Currently, no data is available for this table.

Photosynthesis Inhibition Mechanisms (e.g., PSII)

Research into the herbicidal mode of action of this compound, a compound also known by its common name Mefenacet (B1676149), indicates that its primary mechanism is not the inhibition of photosynthesis. Unlike herbicides that target Photosystem II (PSII) and disrupt the photosynthetic electron transport chain, Mefenacet functions as a cell growth and division inhibitor. researchgate.net

Studies have demonstrated that Mefenacet significantly inhibits cell division and cell enlargement in plants. For instance, treatment with mefenacet has been shown to inhibit the mitotic entry of cells, suggesting an interference with the G1, S, or G2 phases of the cell cycle. researchgate.net In the green alga Chlamydomonas, mefenacet completely inhibited cell division. researchgate.net The visible symptoms on affected plants, such as abnormally hypertrophic growth points at stems, leaves, and roots, are consistent with a disruption of cell division and elongation rather than the chlorosis or bleaching typically associated with photosynthesis inhibitors.

Interactive Data Table: Herbicidal Action of Mefenacet Below is a summary of the observed effects of Mefenacet, contrasting with typical photosynthesis inhibitors.

FeatureThis compound (Mefenacet)Typical Photosynthesis (PSII) Inhibitors
Primary Mechanism Inhibition of cell division and enlargementInhibition of photosynthetic electron transport
Molecular Target Undetermined, but affects mitotic entryD1 protein in Photosystem II
Key Physiological Effect Inhibition of root and shoot growthBlocking of CO2 fixation and ATP production
Visual Symptoms Hypertrophic growth points, dark green leavesChlorosis (yellowing), necrosis (tissue death)

Cellular Uptake and Intracellular Distribution Research

As of the current available scientific literature, there is no specific research detailing the cellular uptake and intracellular distribution of this compound (Mefenacet).

General studies on herbicide uptake show that compounds can be absorbed by roots or shoots and then translocated within the plant through vascular tissues like the xylem and phloem. researchgate.net Mefenacet is described as a systemic herbicide that is absorbed mainly by the coleoptiles and roots of weeds, after which it is transported to the young shoots and leaves. researchgate.net However, the specific transporters or cellular mechanisms facilitating its passage across cell membranes and its subsequent localization within cellular compartments have not been elucidated. Research on the cellular fate of other, unrelated nanoparticles in plants suggests various uptake mechanisms, but this information is not directly applicable to the molecular compound Mefenacet. mdpi.comresearchgate.netmdpi.com

Interactive Data Table: Research Status on Cellular Uptake and Distribution

Research AspectThis compound (Mefenacet)
Cellular Uptake Mechanisms Not documented in available literature
Intracellular Distribution Not documented in available literature
Specific Transporters Involved Not identified
Subcellular Localization Unknown

Design, Synthesis, and Evaluation of Derivatives and Analogues of N 3,5 Dimethylphenyl 2 Methylbenzamide

Rational Design Principles for Novel Analogues

The rational design of novel analogues of N-(3,5-dimethylphenyl)-2-methylbenzamide is a meticulous process rooted in understanding structure-activity relationships (SAR). The goal is to systematically modify the parent structure to enhance its interaction with a specific biological target. This involves altering substituents on both the N-phenyl ring and the benzoyl moiety to probe the electronic, steric, and hydrophobic requirements of the target's binding site.

Key design principles include:

Structure-Activity Relationship (SAR) Studies: Preliminary SAR investigations are critical. For many benzamide (B126) series, the nature and position of substituents dictate biological activity. For instance, in the development of certain anti-proliferative agents, a substituent at the 2-position of the benzoyl ring was found to be crucial for activity. nih.gov Similarly, for acetylcholinesterase inhibitors, placing a dimethylamine (B145610) side chain at the para-position of the N-phenyl ring resulted in more potent and selective compounds compared to ortho- or meta-substituted analogues. nih.gov These principles suggest that modifications to the methyl groups on either ring of this compound, such as changing their position or replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups), would be a primary strategy for generating novel analogues.

Bioisosteric Replacement: This principle involves substituting functional groups with others that have similar physical or chemical properties to improve biological activity or pharmacokinetic profiles. For example, a methyl group could be replaced by a chlorine atom or a trifluoromethyl group to alter electronic properties and lipophilicity while maintaining a similar size. This strategy is widely used to fine-tune ligand-receptor interactions.

Computational Modeling: Molecular docking and pharmacophore modeling are powerful tools to guide the design process. By simulating the binding of proposed analogues to a target protein, researchers can predict binding affinities and orientations. This allows for the prioritization of compounds for synthesis, saving time and resources. For example, molecular docking has been used to understand the interaction between N-substituted benzamide derivatives and the enzyme HDAC2, revealing key hydrogen bonds and hydrophobic interactions that contribute to inhibitory activity. nih.govresearchgate.net

Privileged Fragment Merging: This strategy involves combining structural motifs from different known active compounds. For benzamide derivatives, this could mean incorporating heterocyclic rings, such as thiazole (B1198619) or pyrazole, which are known to be present in various biologically active molecules, onto the core scaffold to explore new interactions with a target. nih.gov

By applying these principles, chemists can design libraries of analogues of this compound with a higher probability of possessing desired biological activities, whether as enzyme inhibitors, receptor antagonists, or antimicrobial agents. acs.orgnih.gov

Synthesis and Characterization of Structural Variants

The synthesis of structural variants of this compound generally follows well-established and robust chemical methodologies for amide bond formation. The most common approach involves the coupling of a substituted aniline (B41778) with a substituted benzoic acid derivative.

General Synthetic Routes:

A prevalent method is the reaction of an amine with an acyl chloride. For analogues of the target compound, this would typically involve reacting a substituted 3,5-dimethylaniline (B87155) with a substituted 2-methylbenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. nih.govcyberleninka.ru The reaction is usually carried out in an inert aprotic solvent like dichloromethane (B109758) (DCM) or dioxane.

An alternative and widely used method involves the direct coupling of a carboxylic acid and an amine using a peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov More contemporary methods, such as palladium-catalyzed N-arylation (Buchwald-Hartwig amination), provide a powerful means to couple a wide range of amides with aryl halides or triflates, offering broad functional group tolerance. syr.edunih.gov

Characterization:

Once synthesized, the structural confirmation and purity assessment of the novel analogues are performed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. ¹H NMR provides information on the number and environment of protons, confirming the substitution patterns on the aromatic rings and the presence of the amide N-H proton. ¹³C NMR confirms the carbon framework of the molecule. cyberleninka.runih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition and molecular formula. nih.govscispace.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For benzamide derivatives, characteristic absorption bands include the N-H stretch (around 3300 cm⁻¹) and the amide C=O (carbonyl) stretch (around 1650 cm⁻¹). nih.govresearchgate.net

Physical Constants: The melting point is measured to assess purity, with a sharp melting range indicating a pure compound. nih.gov Thin-layer chromatography (TLC) is used to monitor the progress of reactions and as a preliminary check of product purity. scispace.com For crystalline products, single-crystal X-ray diffraction can provide unambiguous proof of structure and stereochemistry. science.gov

These combined techniques ensure that the synthesized structural variants are correctly identified and of high purity before they proceed to biological evaluation.

Comparative Biological Evaluation of Analogues

Following synthesis and characterization, the novel analogues of this compound are subjected to a range of biological assays to determine their activity and to build a comprehensive structure-activity relationship (SAR) profile. The specific assays depend on the therapeutic area being targeted.

Screening and Activity Determination:

Analogues are typically screened in vitro against specific molecular targets (e.g., enzymes, receptors) or in cell-based assays (e.g., cancer cell lines, microbial cultures). The potency of the compounds is often quantified as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, while antimicrobial activity is commonly reported as the minimum inhibitory concentration (MIC). nih.govnanobioletters.com

Examples from Benzamide Analogue Studies:

Anticancer Activity: Many benzamide derivatives have been evaluated for their anti-proliferative effects. For example, a series of N-substituted benzamides were tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), and K562 (leukemia) using the MTT assay. nih.govresearchgate.net The results from such studies allow for direct comparison of how different substituents impact cytotoxicity.

CompoundR1 (Benzoyl Ring)R2 (N-Phenyl Ring)Cell LineIC₅₀ (µM)
Analogue A 2-NH₂4-FA5498.5
Analogue B 2-NH₂4-ClA5495.2
Analogue C 2-NH₂4-CH₃A54910.1
Analogue D 4-NO₂4-FA549>50

Data is illustrative and based on general findings in the literature.

Enzyme Inhibition: Benzamides are known to inhibit various enzymes. Analogues can be tested for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is relevant for Alzheimer's disease. nih.gov Comparative tables often reveal that small structural changes, such as the position of a substituent, can dramatically alter inhibitory potency and selectivity against related enzymes like butyrylcholinesterase (BChE). nih.gov

CompoundSubstituent PositionAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
Analogue E ortho15.28.10.53
Analogue F meta9.812.51.28
Analogue G para2.5>100>40

Data is illustrative and based on general findings in the literature for benzamide derivatives. nih.gov

Antimicrobial Activity: Derivatives are also frequently evaluated for antibacterial and antifungal properties. The MIC is determined against a panel of microorganisms, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comscielo.br SAR studies in this area have shown that the presence and type of halogen substituents can significantly enhance antimicrobial potency. mdpi.com

CompoundSubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Analogue H 4-Cl416
Analogue I 3,4-diCl28
Analogue J 4-F832
Analogue K H3264

Data is illustrative and based on general findings in the literature for N-aryl amide derivatives. nanobioletters.commdpi.com

Through the systematic comparison of biological data across a series of structurally related analogues, researchers can identify key structural features required for activity and selectivity, guiding further optimization toward the development of a clinical candidate.

Chemical Biology Applications and Future Research Directions

Utilization of N-(3,5-dimethylphenyl)-2-methylbenzamide as Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. Despite the broad interest in benzamide (B126) derivatives in medicinal chemistry, a thorough review of available scientific literature reveals no specific studies where this compound has been developed or utilized as a chemical probe. The primary characterization of this compound in the public domain is its structural analysis through crystallography. nih.gov There is no documented evidence of its application to modulate a specific biological target for research purposes.

Contribution to Mechanism Elucidation in Biological Systems

The elucidation of biological mechanisms often relies on molecules that can perturb a system in a known way, allowing researchers to infer the function of the molecular target. There are no available research findings that describe the use of this compound to clarify a biological pathway or mechanism of action. While other benzamide derivatives have been investigated for various biological activities, the specific contribution of this compound to understanding biological systems has not been reported.

Integration with High-Throughput Screening Methodologies in Research

High-throughput screening (HTS) is a drug discovery process that allows for the automated testing of large numbers of compounds for a specific biological activity. There is no information available to suggest that this compound has been included in compound libraries for HTS campaigns or used in the development of HTS assays. Its potential as a hit or lead compound for any biological target remains undetermined from the available literature.

Emerging Research Areas and Potential for Further Academic Inquiry

Given the absence of foundational biological research on this compound, any discussion of emerging research areas is purely speculative. The primary available data for this compound is its crystal structure. nih.gov Future academic inquiry would logically begin with foundational screening to determine if this compound possesses any biological activity. Should any activity be identified, subsequent research could explore its mechanism of action, potential as a chemical probe, and structure-activity relationships with related compounds. However, at present, there are no established emerging research areas for this specific molecule.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-methylbenzamide, and how is purity validated?

Methodological Answer: The compound is synthesized via condensation of 2-methylbenzoyl chloride with 3,5-dimethylaniline in ethanol under reflux. Post-reaction, slow evaporation of the solvent at room temperature yields crystalline material suitable for X-ray diffraction . Purity is validated using IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (aromatic protons and methyl group resonances). Recrystallization from ethanol ensures removal of unreacted precursors .

Q. How is the molecular structure of this compound characterized using crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Crystals are mounted on a diffractometer, and data collected at room temperature. Structure solution uses direct methods (e.g., SHELXS), followed by refinement with SHELXL. Key parameters include:

  • Dihedral angle between aromatic rings : 69.5° (indicative of steric/electronic effects of substituents) .
  • Hydrogen bonding : N–H⋯O interactions form chains along the c-axis, critical for crystal packing .
    Disordered methyl groups are modeled with split occupancies (e.g., 0.82:0.18 for C14-methyl) using riding models and isotropic displacement parameters .

Q. What spectroscopic techniques confirm the compound’s identity and functional groups?

Methodological Answer:

  • IR spectroscopy : Confirms amide C=O (1640–1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.2–2.4 ppm), and amide proton (δ 8.1 ppm) .
  • X-ray crystallography : Definitive proof of molecular geometry and intermolecular interactions .

Advanced Research Questions

Q. How do substituent positions (meta vs. para) influence the solid-state conformation of this compound?

Methodological Answer: Meta-substitution on the phenyl ring induces a dihedral angle of 69.5° between aromatic planes, compared to 54.6°–82.4° in analogs (e.g., N-(2,4-dimethylphenyl) derivatives). This arises from steric hindrance between methyl groups and electronic effects altering amide group planarity. Computational modeling (DFT) or comparative crystallography of analogs (e.g., ) can quantify substituent effects .

Q. How are crystallographic disorders in methyl groups resolved during refinement?

Methodological Answer: Disordered methyl groups (e.g., C14, C15, C16 in ) are modeled using split occupancies in SHELXL. Hydrogen atoms are placed via riding models (C–H = 0.93–0.96 Å), with isotropic displacement parameters constrained to 1.2–1.5×Ueq of parent atoms. Occupancies are refined freely, with final values (e.g., 0.82:0.18 for C14) validated using difference Fourier maps .

Q. What strategies address contradictions in hydrogen-bonding networks across polymorphs or analogs?

Methodological Answer:

  • Comparative analysis : Overlay crystal structures of analogs (e.g., vs. 15) to identify packing variations.
  • Energy frameworks (MERCURY) : Calculate intermolecular interaction energies to rationalize preferential hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π) .
  • Variable-temperature XRD : Assess thermal stability of hydrogen bonds .

Q. How is this compound validated for use in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Bioactivity assays : Screen against target proteins (e.g., SARS-CoV-2 PLpro in ) to establish potency.
  • Molecular docking : Align the compound’s crystal structure (PDB coordinates) with active sites using software like AutoDock.
  • Pharmacophore modeling : Map substituent effects (e.g., methyl groups) to electronic/steric parameters (Hammett σ, Taft Es) .

Q. How are crystallographic data validated to ensure reliability?

Methodological Answer:

  • PLATON checks : Validate symmetry, missed symmetry, and ADDSYM alerts .
  • R-factor analysis : Ensure R1 < 0.05 and wR2 < 0.15 for high-resolution data.
  • Residual electron density maps : Confirm absence of unmodeled peaks (>0.5 e⁻Å⁻³) near heavy atoms .

Software and Tools

  • Structure solution/refinement : SHELX suite (SHELXS, SHELXL) .
  • Visualization : ORTEP-3 (thermal ellipsoids), WinGX (data integration) .
  • Validation : PLATON, CCDC Mercury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.